![molecular formula C14H22N2O2 B13835333 N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine](/img/structure/B13835333.png)
N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine: is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a phenoxy group and an ethanamine backbone. It has been studied for its potential biological activities and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate. This is achieved by reacting 4-hydroxybenzaldehyde with an appropriate alkylating agent under basic conditions to form the phenoxy derivative.
Imidoylation: The phenoxy intermediate is then subjected to imidoylation using N-hydroxyethanimidoyl chloride in the presence of a base such as triethylamine. This step introduces the N-hydroxyethanimidoyl group to the phenoxy ring.
Amine Alkylation: The final step involves the alkylation of the imidoylated phenoxy intermediate with diethylamine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the ethanamine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of the imidoyl group to an amine.
Substitution: The phenoxy group in the compound can undergo nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Alkyl halides, thiols, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Oxides of the ethanamine moiety.
Reduction: Amines derived from the reduction of the imidoyl group.
Substitution: Substituted phenoxy derivatives.
科学的研究の応用
N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research has explored its potential therapeutic applications, such as its role in modulating biological pathways and its use as a lead compound in drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling and metabolic pathways.
Pathways Involved: It affects pathways related to oxidative stress, inflammation, and cell proliferation. The compound’s ability to modulate these pathways makes it a valuable tool in research and potential therapeutic applications.
類似化合物との比較
N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine can be compared with other similar compounds to highlight its uniqueness:
This compound vs. This compound: Both compounds share a similar structure but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
This compound vs. This compound: The presence of different substituents on the phenoxy ring can significantly impact the compound’s properties, including its solubility, stability, and interaction with biological targets.
List of Similar Compounds
- This compound
- This compound
- This compound
特性
分子式 |
C14H22N2O2 |
|---|---|
分子量 |
250.34 g/mol |
IUPAC名 |
(NE)-N-[1-[4-[2-(diethylamino)ethoxy]phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C14H22N2O2/c1-4-16(5-2)10-11-18-14-8-6-13(7-9-14)12(3)15-17/h6-9,17H,4-5,10-11H2,1-3H3/b15-12+ |
InChIキー |
AOQGEVJQKKBQQP-NTCAYCPXSA-N |
異性体SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=N/O)/C |
正規SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=NO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


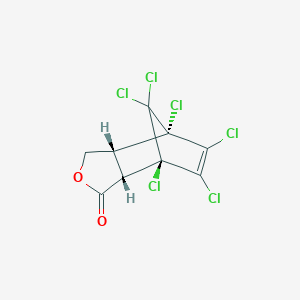

![(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13835269.png)
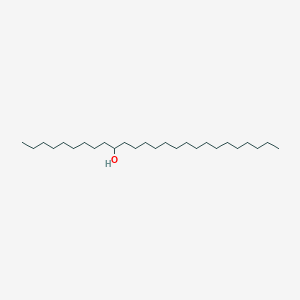





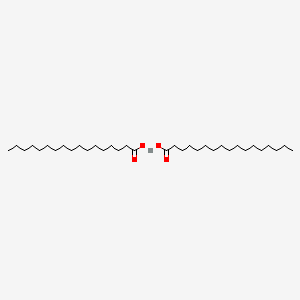
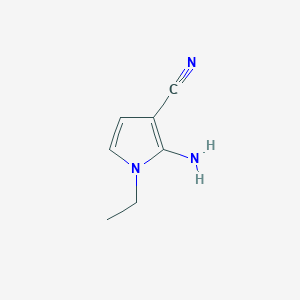

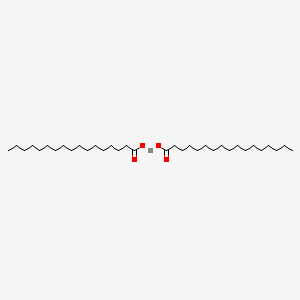
![2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline](/img/structure/B13835332.png)
